N-butylpiperidine-4-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-butylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZISQOEYRPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-94-5 | |
| Record name | 4-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: N-Butylpiperidine-4-carboxamide HCl
The following is an in-depth technical monograph and operational guide for N-butylpiperidine-4-carboxamide Hydrochloride (CAS 73415-55-1) . This document is designed for research scientists and process chemists, synthesizing safety data with practical application protocols.
Scaffold Analysis, Synthesis Protocols, and Safety Engineering
Executive Summary
This compound (CAS 73415-55-1) is a specialized piperidine derivative serving as a critical pharmacophore in medicinal chemistry.[1] Unlike simple piperidines, this compound features a secondary amide moiety at the C4 position, providing a dual-functional scaffold: the piperidine nitrogen acts as a nucleophilic handle for diversification (e.g., reductive amination, alkylation), while the N-butyl carboxamide tail offers hydrophobic interaction potential and hydrogen bond donor/acceptor sites.
This guide moves beyond standard SDS reporting to analyze the compound's utility in neurodegenerative and anti-parasitic drug discovery, providing validated synthesis workflows and a risk-based safety management system.
Chemical Identity & Structural Specifications[2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 73415-55-1 |
| Molecular Formula | C₁₀H₂₀N₂O[1][2][3] · HCl |
| Molecular Weight | 220.74 g/mol (Salt); 184.28 g/mol (Free Base) |
| Structure | Piperidine ring unsubstituted at N1; Carboxamide at C4 substituted with an n-butyl group. |
| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM/Hexanes. |
| pKa (Calc.) | ~10.8 (Piperidine NH), ~15 (Amide NH) |
| Appearance | White to off-white crystalline solid |
Structural Logic & Pharmacophore Potential
The molecule is defined by two distinct domains:
-
The Polar Head (Piperidine): Under physiological pH, the secondary amine is protonated, mimicking the cationic nature of neurotransmitters (e.g., acetylcholine), making it a prime candidate for CNS targets like Acetylcholinesterase (AChE) and Secretory Glutaminyl Cyclase (sQC).
-
The Hydrophobic Tail (N-butylamide): The butyl chain provides steric bulk and lipophilicity, essential for fitting into hydrophobic pockets of enzymes such as the Proteasome
5 subunit.
Synthesis & Manufacturing Protocol
Directive: The following protocol utilizes a Boc-protection strategy to ensure regioselectivity at the exocyclic amide formation.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis pathway ensuring regioselective amide formation via Boc-protection.
Detailed Methodology
Phase 1: Amide Coupling
-
Charge : In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation : Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Scientific Rationale: Pre-activation prevents side reactions. HOBt suppresses racemization (though not critical for this achiral center, it improves yield).
-
-
Addition : Add n-Butylamine (1.1 eq) dropwise, followed by DIPEA (2.0 eq).
-
Reaction : Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup : Wash organic layer with 1M citric acid (removes unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Deprotection & Salt Formation
-
Dissolution : Dissolve the Boc-intermediate in minimal 1,4-Dioxane.
-
Acidolysis : Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Precipitation : Stir at room temperature for 2-4 hours. The product will precipitate as the HCl salt.
-
Isolation : Filter the white solid, wash with cold diethyl ether (to remove lipophilic byproducts), and dry under vacuum.
Safety Profile & Hazard Analysis (SDS Integration)
Directive: This section interprets standard SDS data into a laboratory risk management framework.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Operational Risk Assessment
| Hazard Domain | Mechanism of Action | Mitigation Protocol |
| Inhalation | Fine crystalline dust acts as a respiratory irritant. | Engineering Control: Handle exclusively in a chemical fume hood. Use a static-dissipative balance enclosure. |
| Skin Contact | Secondary amines/amides can penetrate the stratum corneum; HCl salt is corrosive to mucous membranes. | PPE: Nitrile gloves (min 0.11mm). Response: Immediate wash with 5% sodium bicarbonate solution followed by water. |
| Reactivity | Incompatible with strong oxidizing agents. Hygroscopic nature leads to hydrolysis if improperly stored. | Storage: Desiccator cabinet at 2-8°C. Store under inert atmosphere (Argon) if possible. |
Emergency Response Logic
Figure 2: Immediate response decision tree for accidental exposure.
Applications in Drug Development
N-butylpiperidine-4-carboxamide is not merely an intermediate; it is a privileged structure in modern pharmacology.[4]
A. Secretory Glutaminyl Cyclase (sQC) Inhibition (Alzheimer's Disease)
Research indicates that the piperidine-4-carboxamide scaffold mimics the transition state of substrates for sQC. The enzyme sQC catalyzes the formation of pyroglutamate-A
-
Mechanism : The amide nitrogen forms hydrogen bonds with the active site residues, while the piperidine ring occupies the catalytic pocket, preventing substrate access.
-
Optimization : The free piperidine nitrogen (N1) is often benzylated to enhance affinity via
-stacking interactions with Trp residues in the enzyme tunnel.
B. Proteasome Inhibition (Malaria)
Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome (
-
Selectivity : The N-butyl group exploits a hydrophobic pocket unique to the parasite's proteasome, sparing the human host's enzyme. This reduces toxicity compared to general proteasome inhibitors like bortezomib.
Analytical Characterization Standards
To validate the integrity of CAS 73415-55-1, the following analytical parameters must be met:
1. ¹H-NMR (400 MHz, DMSO-d₆):
- 8.5-9.0 (br s, 2H, NH₂⁺ - Piperidine salt)
- 7.9 (t, 1H, Amide NH)
- 3.2 (m, 2H, Piperidine eq)
- 3.0 (q, 2H, Butyl-CH₂-N)
- 2.8 (m, 2H, Piperidine ax)
- 2.3 (m, 1H, CH-CO)
- 1.7-1.8 (m, 4H, Piperidine CH₂)
- 1.3 (m, 4H, Butyl chain)
- 0.9 (t, 3H, Terminal Methyl)
2. HPLC Method (Purity Check):
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV 210 nm (Amide bond absorption).
References
-
Santa Cruz Biotechnology. (2024). Safety Data Sheet: N-butylpiperidine-4-carboxamide. Retrieved from
-
PubChem. (2025). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from
-
Hoelz, L. V. B., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[5] International Journal of Biological Macromolecules, 170, 415-423.[5]
- LaBrenz, S. R., et al. (2020). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
-
Ningbo Inno Pharmchem. (2025). Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. Retrieved from
Sources
- 1. No results for search term "10-F773486" | CymitQuimica [cymitquimica.com]
- 2. Supplier CAS No 73415-55-1 - BuyersGuideChem [buyersguidechem.com]
- 3. N-butylpiperidin-1-ium-4-carboxamide | C10H21N2O+ | CID 28162287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine-4-carboxamide Scaffold: A Technical Guide for Medicinal Chemists
The Piperidine-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its inherent sp³-rich character, conformational flexibility, and capacity for multidirectional functionalization make it a superior alternative to flat aromatic cores, addressing key challenges in solubility and metabolic stability.[1]
This technical guide dissects the medicinal chemistry, synthetic pathways, and therapeutic applications of this scaffold, with a specific focus on its role in the development of the FDA-approved AKT inhibitor Capivasertib (Truqap) .
Core Architectural Analysis
The piperidine-4-carboxamide motif (Figure 1) is defined by a six-membered saturated nitrogen heterocycle substituted at the 4-position with an amide functionality.[1][2]
-
Physicochemical Advantages: Unlike planar phenyl or heteroaryl scaffolds, the piperidine ring introduces three-dimensionality (Fsp³ character) .[1] This disrupts crystal lattice packing (improving solubility) and allows for more specific vectoral projection of substituents into enzyme active sites.
-
pKa Modulation: The piperidine nitrogen (pKa ~10-11) is typically protonated at physiological pH, promoting electrostatic interactions (salt bridges) with aspartate or glutamate residues in binding pockets.[2] However, N-arylation or acylation (common in drug design) modulates this basicity to tune membrane permeability.[1][2]
-
Vectoral Geometry: The 1,4-disubstitution pattern provides a linear, yet flexible, linker that can span significant distances between binding sub-pockets (e.g., connecting a hinge-binding motif to a solvent-exposed solubilizing group).[1]
Structural Isosteres & Bioisosteres
Medicinal chemists often employ this scaffold as a bioisostere for:
-
Piperazine-1-carboxamides: To reduce basicity or alter linker length.[1][2]
-
Cyclohexane-1,4-dicarboxamides: To remove the basic nitrogen entirely.[1][2]
-
Benzamides: To introduce saturation and improve metabolic stability.
Case Study: Capivasertib (Truqap)
The most prominent validation of this scaffold is Capivasertib (AZD5363) , a pan-AKT kinase inhibitor approved for breast cancer treatment.
Medicinal Chemistry Logic
Capivasertib utilizes the piperidine-4-carboxamide core as a central connector.[1][2][3]
-
The Core (Piperidine-4-carboxamide): Acts as the structural hub.[2] The 4-amino group (a modification of the standard carboxamide) creates a unique constrained geometry.
-
N1-Substitution (Pyrrolopyrimidine): This heteroaryl group functions as the ATP-competitive hinge binder , forming critical hydrogen bonds with the kinase hinge region.[1][2]
-
Amide/Amine Linker: The substituent on the 4-position projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drove the optimization of the Capivasertib scaffold.
Figure 1: SAR Logic of the Piperidine-4-carboxamide scaffold in Kinase Inhibitors.[1][2]
Synthetic Methodologies
The synthesis of piperidine-4-carboxamide derivatives typically follows one of two primary strategies: Amide Coupling (Route A) or Nitrile Hydrolysis (Route B) .[2] Route A is generally preferred for convergent synthesis during lead optimization.
Route A: Convergent Amide Coupling (Standard Protocol)
This route allows for the late-stage diversification of the amide "tail" (R2) and the piperidine "head" (R1).
Step-by-Step Protocol:
-
Starting Material: N-Boc-isonipecotic acid (1-Boc-piperidine-4-carboxylic acid).[1][2]
-
Activation: Dissolve 1.0 eq of acid in DMF. Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).[1][2]
-
Why HATU? Superior to EDC/HOBt for sterically hindered amines and reduces racemization risk (though less relevant for achiral isonipecotic acid).[2]
-
-
Coupling: Add 1.1 eq of the desired amine (
). Stir at RT for 2-4 hours.[1][2] -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. Dry over . -
Deprotection: Treat the crude intermediate with TFA/DCM (1:4 ratio) or 4N HCl in dioxane to remove the Boc group.
-
N-Functionalization: The resulting free amine can undergo:
Route B: Nitrile Hydrolysis
Useful when the starting material is 4-cyanopiperidine.[1]
-
Hydrolysis: Treat 4-cyanopiperidine with
in DMSO (mild conditions) or conc. (harsh conditions) to yield the primary carboxamide.
Synthetic Workflow Diagram
Figure 2: General Synthetic Workflow for Piperidine-4-carboxamide Library Generation.
Emerging Therapeutic Applications
Beyond AKT inhibition, this scaffold is gaining traction in other therapeutic areas due to its versatility.[1]
| Target Class | Therapeutic Area | Role of Scaffold | Key Reference |
| Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | The carboxamide group mimics the substrate transition state, inhibiting the formation of neurotoxic pGlu-Aβ peptides. | [1] |
| 11β-HSD1 | Metabolic Syndrome | The piperidine ring serves as a spacer, positioning hydrophobic groups to occupy the enzyme's lipophilic pocket.[1][2] | [2] |
| CCR5 Receptor | HIV Entry | N1-substituted derivatives act as antagonists, blocking viral entry into host cells.[1][2] | [3] |
| Factor Xa / Thrombin | Anticoagulation | The basic piperidine nitrogen mimics the arginine side chain of the natural substrate, interacting with the S1 pocket. | [4] |
Experimental Protocol: Synthesis of a Model Compound
Objective: Synthesis of N-benzyl-1-(pyridin-4-yl)piperidine-4-carboxamide.
-
Coupling: To a solution of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (206 mg, 1.0 mmol) in dry DMF (5 mL) was added TBTU (353 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol). The mixture was stirred for 10 min at room temperature.
-
Addition: Benzylamine (120 µL, 1.1 mmol) was added dropwise.
-
Reaction: The reaction was stirred at room temperature for 12 hours under nitrogen atmosphere.
-
Workup: The mixture was poured into ice-water (20 mL) and extracted with EtOAc (3 x 15 mL). The organic layers were combined, washed with brine, dried over anhydrous
, and concentrated in vacuo.[1] -
Purification: The residue was purified by flash column chromatography (DCM:MeOH 95:5) to yield the title compound as a white solid (Yield: 78%).
-
Validation: Structure confirmed via 1H NMR (DMSO-d6) showing characteristic amide doublet (~8.4 ppm) and piperidine multiplets.
References
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: International Journal of Biological Macromolecules (2021). URL:[Link][2]
-
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent Patents. Source: Expert Opinion on Therapeutic Patents (2012).[2] URL:[Link][2]
-
Discovery of Piperidine-4-carboxamide Derivatives as Potent CCR5 Antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2004).[2] URL:[Link]
-
First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors. Source: Molecules (2021).[2][4][5][6] URL:[Link][2]
-
Capivasertib (AZD5363) - PubChem Compound Summary. Source: National Center for Biotechnology Information (2024).[2] URL:[Link][2]
Sources
Methodological & Application
Application Note: Structural Elucidation of N-butylpiperidine-4-carboxamide Hydrochloride via ¹H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-butylpiperidine-4-carboxamide hydrochloride. As a key structural motif in medicinal chemistry, the substituted piperidine ring requires precise analytical characterization. This note offers a detailed theoretical framework for predicting the ¹H NMR spectrum, a step-by-step protocol for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. The methodology emphasizes the influence of the hydrochloride salt on chemical shifts, providing researchers with the necessary tools for unambiguous structural verification.
Introduction: The Significance of this compound
N-butylpiperidine-4-carboxamide and its derivatives are prevalent scaffolds in modern drug discovery. The piperidine ring, a saturated heterocycle, is a common feature in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The carboxamide functional group provides a key hydrogen bonding motif, crucial for molecular recognition at biological targets.
Given its importance, unambiguous structural confirmation is a critical step in the synthesis and quality control of this compound. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, proton environment, and connectivity. This application note serves as an expert guide to leveraging ¹H NMR for the structural analysis of its hydrochloride salt form, which is often preferred for its enhanced stability and solubility.
Theoretical ¹H NMR Analysis
The structure of this compound presents several distinct proton environments. A predictive analysis is essential for accurate spectral assignment. The key feature of the hydrochloride salt is the protonation of the tertiary piperidine nitrogen, which significantly influences the electronic environment of adjacent protons.
The Effect of Piperidine Nitrogen Protonation
The presence of the hydrochloride salt results in the protonation of the basic piperidine nitrogen, forming a piperidinium cation. This positive charge induces a strong deshielding effect on the neighboring protons. Consequently, the protons on the carbons alpha to the nitrogen (positions 2 and 6) are expected to shift significantly downfield (to a higher ppm value) compared to the neutral free base.[1][2] This downfield shift is a hallmark of amine salt formation and a key diagnostic feature in the spectrum.[1]
Predicted Chemical Shifts and Multiplicities
The molecule can be dissected into three key fragments for analysis: the N-butyl group, the piperidine ring, and the amide group.
-
N-Butyl Group: This group will present four distinct signals.
-
-CH₂-NH- (Amide-adjacent): The methylene group directly attached to the amide nitrogen will be deshielded by the electronegative nitrogen and the carbonyl group. It is expected to appear as a triplet.
-
-CH₂-CH₂-NH-: This internal methylene group will appear as a multiplet (sextet or pentet), coupled to the two adjacent methylene groups.
-
-CH₃-CH₂-: The second internal methylene group will also be a multiplet, coupled to its neighbors.
-
-CH₃ (Terminal Methyl): The terminal methyl group will be the most upfield signal of the butyl chain, appearing as a triplet due to coupling with the adjacent methylene group.[3]
-
-
Piperidine Ring: Due to the chair conformation and the presence of the carboxamide substituent, the axial and equatorial protons are diastereotopic and can have different chemical shifts.[4]
-
H2/H6 (Axial & Equatorial): These are the protons alpha to the protonated nitrogen. They will be the most downfield signals of the ring system, appearing as complex multiplets. The positive charge on the nitrogen causes significant deshielding.[1][2]
-
H3/H5 (Axial & Equatorial): These protons are beta to the nitrogen and alpha to the C4 carbon. They will also appear as multiplets, at a more upfield position compared to H2/H6.
-
H4 (Methine): This single proton on the carbon bearing the carboxamide group will be deshielded by the substituent and will appear as a multiplet, likely a triplet of triplets (tt).[5]
-
-
Amide and Piperidinium Protons:
-
-CONH-: The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a triplet due to coupling with the adjacent CH₂ group of the butyl chain.[6]
-
N-H (Piperidinium): The proton on the positively charged piperidine nitrogen will also exhibit a broad signal. Its chemical shift is variable and it may exchange with solvent protons (like D₂O), leading to its disappearance.
-
The following diagram illustrates the molecular structure with protons labeled for discussion.
Caption: Molecular structure of N-butylpiperidine-4-carboxamide cation.
Experimental Protocol
Adherence to a meticulous sample preparation protocol is paramount for acquiring a high-quality, interpretable spectrum.
Materials and Equipment
-
High-quality 5 mm NMR tubes.[7]
-
Deuterated solvent (e.g., Deuterium oxide D₂O, or DMSO-d₆). D₂O is often suitable for hydrochloride salts.
-
Pasteur pipette and glass wool or a syringe filter.[9]
-
Vortex mixer.
-
NMR Spectrometer (e.g., 400 MHz or higher).
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-20 mg of the hydrochloride salt and place it into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][10] The sample must be fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Using the correct volume of solvent is crucial for proper locking and shimming by the spectrometer.[7]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[9] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution, which is important for achieving sharp spectral lines.
Data Acquisition Parameters
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: If using DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used for calibration. If using D₂O, a small amount of an internal standard like DSS or TSP can be added, or the residual HDO peak (around 4.79 ppm) can be used as a reference, though its position is temperature-dependent.
-
Number of Scans: Typically 16-64 scans for a sample of this concentration.
Data Interpretation and Assignment
The resulting spectrum should be analyzed by considering chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
Hypothetical Spectrum Data
The following table summarizes the predicted ¹H NMR data for this compound in a suitable solvent like D₂O or DMSO-d₆. Note: Exact chemical shifts can vary based on solvent and concentration.
| Proton Label (from Diagram) | Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |
| CONH | ~8.0 - 8.5 | 1H | t | Amide N-H | Deshielded by carbonyl and nitrogen; couples with adjacent CH₂. Broad signal.[6] |
| H2, H6 (eq + ax) | ~3.4 - 3.6 | 4H | m | Piperidine α-protons (to N⁺) | Strongly deshielded by the adjacent positively charged nitrogen.[1][2] |
| H a (-CH₂ -NH) | ~3.1 - 3.3 | 2H | t | N-butyl α-CH₂ | Deshielded by the amide nitrogen.[6] |
| H3, H5 (eq + ax) | ~2.9 - 3.1 | 4H | m | Piperidine β-protons (to N⁺) | Less deshielded than H2/H6. |
| H4 | ~2.4 - 2.6 | 1H | m (tt) | Piperidine γ-proton (methine) | Deshielded by the carboxamide group.[5] |
| H b (-CH₂-CH₂ -NH) | ~1.4 - 1.6 | 2H | m | N-butyl β-CH₂ | Standard alkyl region. |
| H c (-CH₂ -CH₃) | ~1.2 - 1.4 | 2H | m | N-butyl γ-CH₂ | Standard alkyl region.[3] |
| H d (-CH₃ ) | ~0.8 - 1.0 | 3H | t | N-butyl δ-CH₃ (terminal) | Most shielded (upfield) proton of the butyl group.[3] |
t = triplet, m = multiplet, tt = triplet of triplets
Workflow for Spectral Assignment
The following workflow provides a logical path for assigning peaks in the ¹H NMR spectrum.
Caption: Logical workflow for ¹H NMR spectral assignment.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach, beginning with a theoretical prediction and followed by a careful experimental protocol, allows for the confident assignment of all proton signals. The characteristic downfield shift of the protons alpha to the piperidinium nitrogen serves as a definitive marker for the hydrochloride salt form. By following the guidelines and workflow presented in this note, researchers and drug development professionals can effectively utilize ¹H NMR spectroscopy for the routine and unambiguous structural elucidation of this important pharmaceutical building block.
References
-
National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR overlay of IIIM-290 and its salt forms. Retrieved from [Link]
-
LaPlanche, L. A., Rothchild, R., & Xu, Y. (1991). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-16. Retrieved from [Link]
-
Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the effect of salt (KCl, NaCl) on the 1H 90 degree pulse width in NMR and also on the chemical shift? Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Gakiye-Koromislia, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC, NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines.... Supporting Information. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
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Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, NIH. Retrieved from [Link]
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Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). N-butyl-n-methylpiperidine-4-carboxamide hydrochloride (C11H22N2O). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of N-butylpiperidine-4-carboxamide in Liquid-Liquid Extraction
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-butylpiperidine-4-carboxamide during liquid-liquid extraction (LLE). Our approach is rooted in first principles of chemistry to empower you to diagnose and solve extraction challenges effectively.
Part 1: Foundational Principles - Why Your Extraction May Be Failing
Before diving into specific troubleshooting steps, it's crucial to understand the physicochemical properties of N-butylpiperidine-4-carboxamide that govern its behavior in a two-phase system.
Q1: What are the key chemical properties of N-butylpiperidine-4-carboxamide that affect its extraction?
N-butylpiperidine-4-carboxamide (MW ≈ 184.28 g/mol ) has two key functional groups that dictate its extraction behavior: the piperidine ring and the carboxamide group .[1][2]
-
The Basic Piperidine Nitrogen: The nitrogen atom in the piperidine ring is basic. Like most secondary amines, it can be protonated in acidic conditions to form a positively charged ammonium salt. This salt is highly polar and preferentially dissolves in the aqueous phase.[3][4] In its neutral, deprotonated form, the molecule is significantly less polar and more soluble in organic solvents.
-
The Polar Carboxamide Group: The amide functional group is polar and capable of hydrogen bonding. This feature increases the molecule's overall polarity and can contribute to some residual solubility in the aqueous phase, even when the piperidine nitrogen is neutral.
-
Moderate Lipophilicity: The N-butyl group adds lipophilicity ("fat-loving" character), which helps drive the neutral molecule into the organic phase. However, the computed XLogP value of ~0.6-0.8 indicates that the molecule is not overwhelmingly lipophilic, suggesting that achieving high extraction efficiency requires careful optimization.[1][5]
Q2: How does pH critically control the extraction of a basic compound like this?
The pH of the aqueous phase is the single most important variable in the extraction of N-butylpiperidine-4-carboxamide. The process is governed by a pH-dependent equilibrium between the water-soluble (protonated) and organic-soluble (neutral) forms of the molecule.
To efficiently extract the compound into an organic solvent, you must shift this equilibrium almost entirely to the neutral form. The guiding principle is to adjust the pH of the aqueous phase to be at least two pH units higher than the pKa of the piperidine nitrogen.[6][7] This ensures that over 99% of the molecules are in their uncharged, organic-soluble state, maximizing partitioning into the organic layer.
Caption: The pH-Partitioning Equilibrium for N-butylpiperidine-4-carboxamide.
Part 2: Troubleshooting Guide - A Symptom-Based Approach (FAQs)
This section addresses common problems encountered during the extraction process.
Q: My overall recovery is consistently low. What are the most likely causes?
Low recovery is a general symptom that can point to several root causes. Use the following flowchart to diagnose the issue systematically.
Caption: Troubleshooting flowchart for low extraction recovery.
Q: I'm seeing a lot of my compound remaining in the aqueous layer. How do I fix this?
This is the most common failure mode and is almost always related to partitioning.
-
Verify Aqueous pH: The pH of the aqueous layer must be sufficiently basic. Do not assume adding a base is enough. After adding the base and mixing, test the aqueous layer with a pH meter or high-range pH strips to confirm the pH is above 10, ideally 11-12 .
-
Increase Ionic Strength (Salting Out): The compound has some inherent water solubility. Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to saturate the aqueous layer decreases the solubility of organic compounds.[8][9] This "salting out" effect pushes more of your compound into the organic phase.
-
Perform Multiple Extractions: A single extraction is often insufficient. It is far more effective to extract the aqueous layer three or four times with smaller volumes of organic solvent than once with a large volume.[6][10]
-
Increase Solvent-to-Aqueous Ratio: While multiple extractions are key, ensure you are using a sufficient volume of organic solvent. A common starting point is a 1:1 volume ratio of organic to aqueous, but increasing this (e.g., 2:1) can improve recovery.[9]
Q: I'm forming a stable emulsion between the layers. What should I do?
Emulsions are a third phase between the organic and aqueous layers that can trap your compound, leading to significant loss of yield.[6][8][11] They are common when the sample matrix contains surfactants or particulates.
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This increases the surface area for extraction without supplying the high energy that creates emulsions.[8]
Breaking an Emulsion:
-
Time: Let the separatory funnel stand for 10-30 minutes. Sometimes emulsions break on their own.
-
Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[8][11][12]
-
Centrifugation: Transfer the mixture to centrifuge tubes. Spinning at a moderate speed will force the layers to separate.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion, allowing the layers to separate upon collection.
Q: Could my compound be degrading during the extraction process?
While amides are generally robust, they can undergo hydrolysis to the corresponding carboxylic acid and amine under harsh conditions (strong acid or base, combined with heat).[13][14]
-
Avoid Excessive Heat: Perform extractions at room temperature.
-
Limit Exposure Time: Do not let the compound sit in a strongly basic or acidic solution for extended periods. Proceed with the extraction immediately after pH adjustment.
-
Use Moderate Base Concentration: Use 1M or 2M NaOH/KOH for pH adjustment. Very high concentrations are generally not necessary and increase the risk of hydrolysis.
Part 3: Optimized Protocol - A Step-by-Step Workflow
This protocol incorporates best practices to maximize the recovery of N-butylpiperidine-4-carboxamide.
1.0 Sample Preparation & pH Adjustment 1.1. Ensure your starting sample containing N-butylpiperidine-4-carboxamide is fully dissolved or suspended in an aqueous solution (e.g., water or a buffer). 1.2. Place the aqueous solution in a properly sized separatory funnel. 1.3. Crucial Step: Slowly add 1M NaOH solution dropwise while gently swirling. Periodically, stop and measure the pH of the aqueous phase using a calibrated pH meter or high-range pH strips. 1.4. Continue adding base until the pH is stable at pH 11-12 . This ensures the piperidine nitrogen is deprotonated.[4][6][7]
2.0 Solvent Selection & Addition 2.1. Choose an appropriate extraction solvent. Dichloromethane (DCM) is often a good starting point due to its high density (forms the bottom layer) and ability to dissolve many organics. Ethyl acetate is another excellent, less dense alternative. 2.2. Add a volume of your chosen organic solvent equal to the volume of the aqueous phase to the separatory funnel.
| Solvent | Density (g/mL) | Polarity Index | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 1.33 | 3.1 | 39.6 | Forms bottom layer; can form emulsions. |
| Ethyl Acetate (EtOAc) | 0.90 | 4.4 | 77.1 | Forms top layer; can hydrolyze at extreme pH. |
| Methyl tert-butyl ether (MTBE) | 0.74 | 2.5 | 55.2 | Forms top layer; less prone to emulsions. |
3.0 Extraction Procedure 3.1. Stopper the separatory funnel and ensure it is properly vented by inverting and opening the stopcock away from you. 3.2. Gently invert the funnel 15-20 times. Avoid vigorous shaking to prevent emulsion formation.[8] 3.3. Place the funnel in a ring stand and allow the layers to fully separate. 3.4. Drain the organic layer (bottom layer if using DCM, top if using EtOAc/MTBE) into a clean Erlenmeyer flask. 3.5. Return the aqueous layer to the separatory funnel (if it was drained). 3.6. Repeat the extraction (steps 2.2 to 3.4) at least two more times, combining all organic extracts into the same flask.
4.0 Post-Extraction Processing 4.1. (Optional but Recommended) Brine Wash: Add the combined organic extracts back to the separatory funnel. Add a small volume (approx. 1/4 of the total organic volume) of saturated NaCl solution (brine). Gently mix and separate. This step helps remove residual water and can break any minor emulsions.[12] 4.2. Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing. 4.3. Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield your crude N-butylpiperidine-4-carboxamide.
5.0 Quantitation & Analysis 5.1. Analyze the final product using an appropriate technique such as GC-MS or HPLC to confirm identity, purity, and calculate the final yield.[15][16]
References
-
PubChem. (n.d.). N-butylpiperidin-1-ium-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
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PubChem. (n.d.). N-butylpiperidine-4-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-tert-butylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]
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Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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Dalton Transactions. (n.d.). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Royal Society of Chemistry. Retrieved from [Link]
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LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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PubChemLite. (n.d.). N-butyl-n-methylpiperidine-4-carboxamide hydrochloride (C11H22N2O). Retrieved from [Link]
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Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
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Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
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ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. American Chemical Society. Retrieved from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
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JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]
-
Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
CSBSJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Stability of N-butylpiperidine-4-carboxamide in acidic vs alkaline solution
Welcome to the technical support center for N-butylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of N-butylpiperidine-4-carboxamide in acidic and alkaline solutions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: My analytical results for N-butylpiperidine-4-carboxamide are inconsistent when using acidic or basic mobile phases. What could be the underlying issue?
Inconsistent analytical results, particularly in chromatography, are often an indication of compound instability under the experimental conditions. N-butylpiperidine-4-carboxamide, as a carboxamide derivative of piperidine, is susceptible to hydrolysis, especially under pronounced acidic or alkaline conditions.[1][2][3] This degradation can lead to a decrease in the concentration of the parent compound and the emergence of new peaks corresponding to degradation products, thus affecting the accuracy and reproducibility of your quantification.
The core of this instability lies in the amide bond, which can be cleaved by water in a reaction catalyzed by either acid or base.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This is often a faster and more irreversible process than acid hydrolysis.[1][2]
Therefore, if your mobile phase is significantly acidic or basic, you may be observing in-situ degradation of your analyte on the column or in your sample vial.
Q2: What are the expected degradation products of N-butylpiperidine-4-carboxamide in acidic and alkaline solutions?
The hydrolysis of N-butylpiperidine-4-carboxamide will break the amide bond, yielding two primary degradation products:
-
Piperidine-4-carboxylic acid
-
n-Butylamine
However, the final state of these products will differ depending on the pH of the solution.[5]
-
In Acidic Solution: The n-butylamine, being basic, will be protonated to form the n-butylammonium ion. The piperidine-4-carboxylic acid will remain largely in its protonated form.
-
In Alkaline Solution: The piperidine-4-carboxylic acid will be deprotonated to form the piperidine-4-carboxylate salt. The n-butylamine will remain as the free base.
The following diagram illustrates the expected hydrolysis products under both conditions:
Caption: Hydrolysis of N-butylpiperidine-4-carboxamide in acidic and alkaline media.
Q3: How can I proactively assess the stability of my N-butylpiperidine-4-carboxamide batch?
A proactive approach to assessing stability involves conducting forced degradation studies , also known as stress testing. These studies are a cornerstone of drug development and are recommended by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] The goal is to intentionally degrade the sample to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[11][12][13]
A typical forced degradation study for N-butylpiperidine-4-carboxamide would involve exposing it to the following conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | To evaluate stability in acidic environments. |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | To evaluate stability in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or slightly heated | To assess susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | To evaluate stability at elevated temperatures. |
| Photostability | Exposure to light of a specified wavelength and intensity (as per ICH Q1B) | To assess sensitivity to light. |
Troubleshooting Guides
Guide 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation for HPLC Method Development
-
Preparation of Stock Solution: Prepare a stock solution of N-butylpiperidine-4-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2-4 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a suitable volume with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 1-2 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a suitable volume with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable volume with the mobile phase.
-
-
Analysis:
-
Analyze the unstressed stock solution and each of the stressed samples by HPLC.
-
Use a photodiode array (PDA) detector to check for peak purity and to identify the emergence of new peaks.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
-
Guide 2: Interpreting Your Stability Study Results
Q: I have run my forced degradation samples. How do I interpret the chromatograms?
A: When analyzing your chromatograms, you should look for the following:
-
Decrease in the Parent Peak: The peak corresponding to N-butylpiperidine-4-carboxamide should decrease in area in the stressed samples compared to the unstressed control.
-
Appearance of New Peaks: The appearance of new peaks indicates the formation of degradation products.
-
Mass Balance: The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the parent compound. This indicates that all major degradation products are being detected.
Troubleshooting Common Issues:
-
No degradation observed: The stress conditions may not have been harsh enough. Consider increasing the temperature, reagent concentration, or duration of exposure.[12]
-
Complete degradation: The stress conditions were too harsh. Reduce the temperature, reagent concentration, or exposure time.
-
Poor peak shape or resolution: This indicates that your HPLC method needs further optimization. Adjust the mobile phase composition, gradient, pH, or try a different column chemistry.
By systematically applying these principles and protocols, you can effectively characterize the stability of N-butylpiperidine-4-carboxamide and develop robust analytical methods for its quantification.
References
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
K K Wagh College of Pharmacy, Nashik. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-138.
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-butylpiperidine-4-carboxamide Hydrochloride
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of N-butylpiperidine-4-carboxamide hydrochloride, ensuring the safety of personnel, upholding environmental integrity, and maintaining strict regulatory compliance. As a senior application scientist, my aim is to deliver a guide that is not only procedurally sound but also explains the scientific rationale behind each critical step.
I. Understanding the Hazard Profile
-
Acute Toxicity: Piperidines can be toxic if swallowed, inhaled, or absorbed through the skin.[5]
-
Corrosivity: These compounds are often corrosive and can cause severe skin burns and serious eye damage.[5]
-
Flammability: Many piperidine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[5]
-
Environmental Hazard: Some piperidine compounds are harmful to aquatic life.
Given these potential hazards, a cautious and well-documented approach to disposal is paramount.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste handling procedures, the correct personal protective equipment must be donned. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical which could cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to burns and toxic absorption. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary. | Protects the body from spills and splashes. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] | Minimizes the inhalation of potentially toxic dust or vapors. For significant quantities or in case of a spill, a respirator may be required. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][7][8]
Step 1: Waste Collection at the Point of Generation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6][7]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriate containers.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[8][9]
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[7][10]
-
Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[6]
-
Container Integrity: Ensure the container is kept securely closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[6][7]
Step 3: Preparing for Final Disposal
-
Waste Manifest: When the container is full or ready for disposal, complete a hazardous waste manifest provided by your institution's Environmental Health and Safety (EHS) office. This document tracks the waste from generation to its final disposal.
-
Contact EHS: Coordinate with your EHS department for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company.[8]
-
Regulatory Compliance: All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8][11] Academic laboratories may have specific guidelines under Subpart K of the RCRA.[6]
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[10]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
